molecular formula C12H12O B8635748 1-(2-Cyclopropylethynyl)-4-methoxybenzene

1-(2-Cyclopropylethynyl)-4-methoxybenzene

Cat. No. B8635748
M. Wt: 172.22 g/mol
InChI Key: TUXJWNCWNJXDFG-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethynyl)-4-methoxybenzene is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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properties

Product Name

1-(2-Cyclopropylethynyl)-4-methoxybenzene

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-(2-cyclopropylethynyl)-4-methoxybenzene

InChI

InChI=1S/C12H12O/c1-13-12-8-6-11(7-9-12)5-4-10-2-3-10/h6-10H,2-3H2,1H3

InChI Key

TUXJWNCWNJXDFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Cyclopropylethynyl-4-methoxy-benzene Cyclopropylethyne (15 g, 0.22 mol) was slowly added to a mixture of 4-iodoanisole (30 g, 0.13 mol), copper (I) iodide (1.2 g, 0.0063 mol), and triethylamine (30 g, 0.30 mol) in tetrahydrofuran (THF, 400 mL). After being stirred for 4 hours, the resulting precipitate was filtered and washed with THF. The combined filtrate was evaporated to dryness and the residue was purified by column chromatography to afford 1-cyclopropylethynyl-4-methoxy-benzene as a yellow oil (15 g, 0.087 mol, 67%). NMR (CDCl3) δ 7.31 (d, J=8.8 Hz, 2 H), 6.80 (d, J=8.8 Hz, 2H), 3.79 (s, 3H), 1.43 (m, 1H), 0.85 (m, 2H), 0.78 (m, 2H).
Name
1-Cyclopropylethynyl-4-methoxy-benzene Cyclopropylethyne
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Cyclopropylethyne (15 g, 0.22 mol) was slowly added to a mixture of 4-iodoanisole (30. g, 0.13 mol), copper (I) iodide (1.2 g, 0.0063 mol), and triethylamine (30. g, 0.30 mol) in tetrahydrofuran (THF, 400 mL). After being stirred for 4 hours, the resulting precipitate was filtered and washed with THF. The combined filtrate was evaporated to dryness and the residue was purified by column chromatography to afford 1-cyclopropylethynyl-4-methoxy-benzene as a yellow oil (15 g, 0.087 mol, 67%). 1H NMR (CDCl3): δ 7.31 (d, J=8.8 Hz, 2H), 6.80 (d, J=8.8 Hz, 2H), 3.79 (s, 3H), 1.43 (m, 1H), 0.85 (m, 2H), 0.78 (m, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One

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